molecular formula C7H18ClNSi B13452190 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride

3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride

Cat. No.: B13452190
M. Wt: 179.76 g/mol
InChI Key: PNTSEDYRUKXRQI-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of cyclobutan-1-amine, where a trimethylsilyl group is attached to the third carbon of the cyclobutane ring. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclobutan-1-amine.

    Reduction: Simpler amines or hydrocarbons.

    Substitution: Various substituted cyclobutan-1-amines depending on the reagent used.

Scientific Research Applications

3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyl)methylcyclobutan-1-amine
  • 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H18ClNSi

Molecular Weight

179.76 g/mol

IUPAC Name

3-trimethylsilylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C7H17NSi.ClH/c1-9(2,3)7-4-6(8)5-7;/h6-7H,4-5,8H2,1-3H3;1H

InChI Key

PNTSEDYRUKXRQI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC(C1)N.Cl

Origin of Product

United States

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